molecular formula C14H10MgN2O6S2 B12699861 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, magnesium salt CAS No. 88092-79-9

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, magnesium salt

Cat. No.: B12699861
CAS No.: 88092-79-9
M. Wt: 390.7 g/mol
InChI Key: BEIYQVBOEUTMIH-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, magnesium salt is a chemical compound that belongs to the class of benzisothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds through a consecutive process involving the formation of S–C and S–N bonds . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, yielding 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzisothiazoles.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide is unique due to its specific structural configuration and the presence of the magnesium salt, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

88092-79-9

Molecular Formula

C14H10MgN2O6S2

Molecular Weight

390.7 g/mol

InChI

InChI=1S/2C7H5NO3S.Mg/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h2*1-4H,(H,8,9);

InChI Key

BEIYQVBOEUTMIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Mg]

Origin of Product

United States

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